Product packaging for 4-Amino-2,3,5-trifluorobenzoic acid(Cat. No.:CAS No. 122033-75-4)

4-Amino-2,3,5-trifluorobenzoic acid

Cat. No.: B053969
CAS No.: 122033-75-4
M. Wt: 191.11 g/mol
InChI Key: RLVOSLQIZYMCCT-UHFFFAOYSA-N
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Description

4-Amino-2,3,5-trifluorobenzoic acid is a high-value fluorinated benzoic acid derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its multifunctional molecular architecture, which incorporates a carboxylic acid moiety, an aromatic amine, and a strategic pattern of three fluorine atoms. This structure makes it an essential building block for the synthesis of complex, biologically active molecules, particularly in the development of pharmaceuticals where fluorine substitution is used to modulate potency, metabolic stability, and membrane permeability. A prominent application is its use as a key precursor in the synthesis of fluoroquinolone antibiotics and other trifluorinated heterocyclic compounds. The presence of fluorine atoms at the 2,3, and 5 positions introduces significant electronic and steric effects that can dramatically influence a drug candidate's binding affinity to its target. Researchers utilize this compound to construct molecular scaffolds that interact with enzymes and receptors with high specificity. The amino group facilitates further derivatization via amide bond formation or diazotization, while the carboxylic acid allows for direct coupling to various amines and alcohols. This reagent is offered in the highest available purity to ensure consistent and reliable results in sensitive synthetic applications, empowering researchers to advance projects in developing new therapeutic agents and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO2 B053969 4-Amino-2,3,5-trifluorobenzoic acid CAS No. 122033-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVOSLQIZYMCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 4 Amino 2,3,5 Trifluorobenzoic Acid

Reactions Involving the Aromatic Amino Group

The amino group (-NH₂) attached to the fluorinated benzene (B151609) ring is a primary site for a variety of chemical transformations, including diazotization, substitution, and condensation reactions.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions for Halogenation)

Primary aromatic amines like 4-amino-2,3,5-trifluorobenzoic acid can be converted into diazonium salts, which are highly valuable intermediates in organic synthesis. This transformation, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The resulting arenediazonium salt is a versatile precursor because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas), which can be readily replaced by a wide range of nucleophiles. masterorganicchemistry.com

One of the most significant applications of diazonium salts is the Sandmeyer reaction, which facilitates the introduction of halides (Cl, Br) or pseudohalides (CN) onto the aromatic ring using copper(I) salts as catalysts. masterorganicchemistry.comwikipedia.org For instance, reacting the diazonium salt of this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield 4-chloro-2,3,5-trifluorobenzoic acid or 4-bromo-2,3,5-trifluorobenzoic acid, respectively. wikipedia.orgnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

A similar transformation can be used to introduce an iodine substituent by treating the diazonium salt with potassium iodide (KI), a reaction that does not typically require a copper catalyst. nih.govorganic-chemistry.org A related process, the Balz-Schiemann reaction, allows for the introduction of fluorine by thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

A relevant example is the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from 3-amino-2,4,5-trifluorobenzoic acid. nih.gov In this procedure, a mixture of the amino acid and sodium nitrite is added to a solution of cupric chloride in hydrochloric acid, demonstrating a practical application of a Sandmeyer-type reaction on a similar substrate. nih.gov

Table 1: Examples of Sandmeyer and Related Reactions

Starting Material Reagents Product Reaction Type
Aryl Diazonium Salt CuCl Aryl Chloride Sandmeyer Reaction masterorganicchemistry.com
Aryl Diazonium Salt CuBr Aryl Bromide Sandmeyer Reaction masterorganicchemistry.com
Aryl Diazonium Salt CuCN Aryl Cyanide Sandmeyer Reaction libretexts.org
Aryl Diazonium Salt KI Aryl Iodide Iodination Reaction nih.gov
Aryl Diazonium Tetrafluoroborate Heat Aryl Fluoride Balz-Schiemann Reaction masterorganicchemistry.com

Nucleophilic Substitutions Guided by the Amino Moiety

The amino group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. libretexts.org However, in the context of nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (like fluorine) on the aromatic ring, the amino group's role is more complex. Its electron-donating nature generally deactivates the ring towards nucleophilic attack.

Despite this, the presence of multiple electron-withdrawing fluorine atoms makes the ring of this compound susceptible to SNAr reactions. In such cases, the amino group can still influence the regioselectivity of the substitution. For instance, in the closely related 4-amino-2,3,5,6-tetrafluorobenzoic acid, fluorine atoms can be substituted by nucleophiles like hydroxides or amines.

To modulate reactivity and prevent undesired side reactions like polysubstitution during electrophilic substitution, the amino group can be temporarily converted into an amide (e.g., an acetamide) by reacting it with acetic anhydride (B1165640). libretexts.org This N-acetyl group is less activating and still directs incoming electrophiles to the ortho and para positions relative to its location. After the substitution reaction, the amide can be easily hydrolyzed back to the amino group. libretexts.org This strategy allows for controlled substitutions that might otherwise be difficult to achieve. libretexts.org

Condensation Reactions and Schiff Base Formation

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction is typically catalyzed by acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The general mechanism begins with the amine attacking the carbonyl carbon to form an unstable carbinolamine intermediate. nih.gov This intermediate is then protonated, and subsequent dehydration yields the stable Schiff base, which contains a characteristic azomethine (-C=N-) functional group. nih.gov

These reactions are versatile, and a wide array of aromatic and aliphatic aldehydes can be used to generate diverse Schiff base derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com For example, reacting this compound with substituted benzaldehydes would yield a series of novel Schiff bases with potentially unique biological or physical properties. mdpi.com

Table 2: Potential Schiff Base Formation Reactions

Amine Reactant Aldehyde Reactant Product Type
This compound Benzaldehyde (E)-4-((benzylideneamino)-2,3,5-trifluorobenzoic acid
This compound Salicylaldehyde (E)-2,3,5-trifluoro-4-(((2-hydroxybenzylidene)amino)benzoic acid
This compound 4-Nitrobenzaldehyde (E)-2,3,5-trifluoro-4-(((4-nitrobenzylidene)amino)benzoic acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the other major reactive center of the molecule, participating in typical reactions such as salt formation, esterification, and anhydride formation.

Salt Formation and Carboxylate Chemistry

As a carboxylic acid, this compound is acidic and readily reacts with bases to form carboxylate salts. This is a fundamental acid-base reaction where the proton of the hydroxyl group is transferred to the base. For example, reaction with a strong base like sodium hydroxide (B78521) (NaOH) or a weaker base like sodium bicarbonate (NaHCO₃) results in the formation of the corresponding sodium 4-amino-2,3,5-trifluorobenzoate salt. bond.edu.au

This salt formation is often used to manipulate the solubility of the compound. While the acid form may have limited solubility in water, the carboxylate salt is typically much more water-soluble. bond.edu.au This property is exploited in purification procedures, such as separating an ester product from unreacted carboxylic acid via liquid-liquid extraction. bond.edu.aulibretexts.org Furthermore, forming salts with specific counter-ions can be a strategy to improve the physicochemical properties of active pharmaceutical ingredients, such as solubility and permeability. ossila.com

Esterification and Anhydride Formation Reactions

The carboxylic acid group can be converted into esters and anhydrides, which are important derivatives in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). libretexts.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org For instance, refluxing this compound with ethanol (B145695) and a catalytic amount of H₂SO₄ would produce ethyl 4-amino-2,3,5-trifluorobenzoate. nih.gov

Table 3: Fischer Esterification of Aminobenzoic Acids

Carboxylic Acid Alcohol Catalyst Product
p-Aminobenzoic acid Ethanol H₂SO₄ Ethyl p-aminobenzoate (Benzocaine) libretexts.org
4-Amino-3-nitrobenzoic acid Methanol H₂SO₄ Methyl 4-amino-3-nitrobenzoate bond.edu.au

Anhydride Formation: Carboxylic acid anhydrides are highly activated derivatives used in acylation reactions. Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent. Mixed anhydrides are formed from an amino acid and another carboxylic acid, often an acid chloride, in the presence of a tertiary amine. thieme-connect.de These mixed anhydrides are particularly useful in peptide synthesis, where they serve to activate the carboxyl group of one amino acid for amide bond formation with the amino group of another. thieme-connect.de For example, this compound could be reacted with an acid chloride like isobutyryl chloride in the presence of a base to form a mixed anhydride, which could then acylate a nucleophile. thieme-connect.de

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fluorinated Benzene Ring

The reactivity of the benzene ring in this compound is governed by the interplay of the electronic effects of its substituents: the amino group (-NH₂), the carboxylic acid group (-COOH), and the three fluorine atoms (-F). These groups influence the electron density of the aromatic ring and direct the position of incoming electrophiles or nucleophiles.

Directing Effects of Substituents:

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comsavemyexams.com It donates electron density to the ring through a resonance effect (+M), which is significantly stronger than its inductive electron-withdrawing effect (-I). libretexts.org This increases the nucleophilicity of the ring, particularly at the positions ortho and para to it. byjus.com

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. byjus.com It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. byjus.com

Fluorine Atoms (-F): Halogens, including fluorine, exhibit a dual electronic nature. They are deactivating groups due to their strong inductive electron-withdrawing effect (-I). libretexts.org However, they are ortho, para-directors because they can donate electron density through a resonance effect (+M) via their lone pairs. libretexts.orglibretexts.org While the inductive effect of fluorine is strong, the resonance effect still directs substitution to the ortho and para positions. libretexts.org

Predicted Substitution Patterns:

In this compound, the powerful activating and ortho, para-directing amino group is expected to dominate the directing effects for electrophilic aromatic substitution . The position ortho to the amino group (C6) is the most likely site for substitution, as the para position is already occupied by the carboxylic acid group. The deactivating effects of the fluorine and carboxylic acid groups would likely necessitate forcing conditions for such a reaction to occur.

For nucleophilic aromatic substitution (SNAr) , the opposite is true. The presence of multiple electron-withdrawing fluorine atoms and the carboxylic acid group makes the ring electron-deficient and thus susceptible to attack by nucleophiles. Halogens on aromatic rings that are activated by other electron-withdrawing groups are known to be good leaving groups in SNAr reactions. nih.gov In this molecule, the fluorine atoms are activated by the other fluorine atoms and the carboxyl group. The most likely positions for nucleophilic attack would be the carbons bearing fluorine atoms, particularly those most activated by the electron-withdrawing groups.

Role in Catalytic Reactions

While specific research on this compound as a catalyst is not extensively documented, its functional groups suggest potential roles in certain catalytic processes, particularly as a directing group in transition metal-catalyzed reactions.

Transition metal-catalyzed C-H activation is a powerful tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. webflow.iorsc.org The regioselectivity of these reactions is often controlled by a directing group, which is a functional group on the substrate that coordinates to the metal catalyst and brings it into proximity with a specific C-H bond. webflow.ionih.gov

Carboxylic acids are known to function as directing groups in C-H activation reactions, often coordinating to the metal center as a carboxylate. nih.govnih.gov This has been demonstrated in palladium-catalyzed reactions, for example. nih.gov The presence of fluorine atoms on the aromatic ring can influence the electronic properties of the molecule and the efficiency of such catalytic processes. rsc.orgnih.gov

While there is no direct literature on this compound in this context, we can infer its potential by looking at analogous fluorinated benzoic acids. For instance, the C-H activation of benzoic acids has been used for aryl-aryl coupling, and the presence of electron-withdrawing groups like fluorine is often well-tolerated and can lead to excellent yields. nih.gov Furthermore, the development of C-H activation methodologies for complex molecules is an active area of research, and a variety of directing groups are being explored. acs.org Given that both amino and carboxylic acid functionalities can act as directing groups, this compound presents an interesting scaffold for investigation in directed C-H activation, potentially allowing for selective functionalization at the C-H bond ortho to the carboxylic acid group.

Advanced Spectroscopic Characterization Methodologies and Analyses for 4 Amino 2,3,5 Trifluorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-Amino-2,3,5-trifluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would provide a complete picture of its molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the primary signals would arise from the amine (-NH₂) and carboxylic acid (-COOH) protons, along with the single aromatic proton.

The amine protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The carboxylic acid proton would also present as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The lone aromatic proton (H-6) would likely appear as a multiplet due to coupling with the adjacent fluorine atoms. For comparison, in the structurally related compound 2-aminobenzoic acid, the amine protons appear as a broad singlet. rsc.org

Expected ¹H NMR Data for this compound:

ProtonExpected Chemical Shift (ppm)Expected Multiplicity
-COOH>10Broad Singlet
Ar-H6.5 - 8.0Multiplet
-NH₂3.5 - 5.0Broad Singlet

Note: These are estimated values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The aromatic region would show multiple signals for the six carbons of the benzene (B151609) ring, with their chemical shifts influenced by the attached fluorine and amino groups. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position.

The carbon atoms directly bonded to fluorine will exhibit splitting in the ¹³C NMR spectrum due to C-F coupling. For instance, in other fluorinated benzoic acids, the carbons attached to fluorine show significant coupling constants.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (ppm)
-COOH165 - 175
Ar-C-NH₂140 - 150
Ar-C-F130 - 160 (with C-F coupling)
Ar-C-H110 - 130
Ar-C-COOH120 - 135

Note: These are estimated values and can vary based on solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nsf.gov Each of the three fluorine atoms in this compound is in a unique chemical environment, which would result in three distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts and coupling patterns (F-F and F-H couplings) would provide crucial information about the positions of the fluorine atoms on the aromatic ring. Studies on similar fluorinated amino acids have demonstrated the utility of ¹⁹F NMR in distinguishing between different fluorine environments within a molecule. nih.gov

Expected ¹⁹F NMR Data for this compound:

Fluorine AtomExpected Chemical Shift Range (ppm)Expected Multiplicity
F-2-130 to -150Multiplet
F-3-150 to -170Multiplet
F-5-110 to -130Multiplet

Note: Chemical shifts are relative to a standard like CFCl₃. These are estimated values.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, which in this case would primarily help in confirming the coupling of the aromatic proton to the fluorine atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. The complementary nature of IR and Raman spectroscopy would aid in a more complete assignment of the vibrational modes. Studies on similar compounds like 2-amino-4,5-difluorobenzoic acid have provided detailed vibrational assignments. nih.gov

Expected Vibrational Frequencies for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (in COOH)Stretching3300 - 2500 (broad)
N-H (in NH₂)Symmetric & Asymmetric Stretching3500 - 3300
C=O (in COOH)Stretching1700 - 1680
C=C (Aromatic)Stretching1600 - 1450
C-FStretching1300 - 1100
N-HBending1650 - 1580
O-HBending1440 - 1395

Note: These are estimated values and can be influenced by intermolecular interactions in the solid state.

The presence of the amino group, carboxylic acid, and carbon-fluorine bonds would dominate the spectra. The characteristic broad O-H stretch of the carboxylic acid dimer, the sharp N-H stretching bands of the primary amine, and the strong C-F stretching absorptions would be key features for identification.

Investigation of Intermolecular Hydrogen Bonding Networks

The molecular structure of fluorinated benzoic acids, including this compound, facilitates the formation of distinct intermolecular hydrogen bonding networks. In related compounds like 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is observed to be slightly twisted relative to the benzene ring. This orientation allows for the formation of intermolecular O—H···O hydrogen bonds, which link molecules into characteristic centrosymmetric carboxylic acid dimers. nih.gov These dimers are a common structural motif for carboxylic acids, where two molecules are held together by a pair of hydrogen bonds.

Similarly, studies on other halogenated benzoic acids have shown the prevalence of these dimer formations. For instance, the crystal structure of 4-nitro-2-(trifluoromethyl)benzoic acid also displays intermolecular hydrogen bonding that results in the formation of such dimers. researchgate.net The presence of both a hydrogen-bond donor (the carboxylic acid proton) and acceptors (the carbonyl oxygen and, potentially, the amino group in the case of this compound) allows for these stable supramolecular assemblies. The strength and geometry of these hydrogen bonds are influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring. The amino group (NH2) is known for its electron-donating properties, which can affect the electronic delocalization in the purine (B94841) ring and influence tautomeric stability. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the detailed structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides the high accuracy and resolution necessary to determine the precise elemental composition of a molecule. For a related compound, 4-Amino-2-(2,3,5-trifluoroanilino)benzoic acid, the exact mass was determined to be 282.06161202 Da. nih.gov This level of precision allows for the unambiguous confirmation of the molecular formula. While the exact mass for this compound is not directly provided in the search results, HRMS would be the definitive technique for its confirmation.

Table 1: Computed Properties for a Related Compound

Property Value
Molecular Weight 282.22 g/mol
Exact Mass 282.06161202 Da
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 3

Data for 4-Amino-2-(2,3,5-trifluoroanilino)benzoic acid nih.gov

Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS-MS) is employed to analyze the fragmentation pathways of molecules, which provides valuable information for structural confirmation. The fragmentation of protonated peptides, for instance, is understood through the 'mobile proton' model, where dissociation occurs along various pathways. nih.gov For compounds like substituted 1,2,3-benzotriazin-4-ones, positive and negative ion tandem mass spectrometry helps in creating a database of fragmentation patterns, which is useful for identifying related compounds in various samples. nih.gov

By analogy, the fragmentation of this compound under mass spectrometric conditions would likely involve initial cleavages such as the loss of a water molecule (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). The trifluorinated benzene ring would also undergo characteristic fragmentation, potentially losing HF or other small fluorine-containing fragments. Analyzing these specific neutral losses and the resulting daughter ions allows for the precise confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules, the most significant transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The aromatic ring and the carbonyl group of the carboxylic acid are the primary chromophores. The amino group, being an auxochrome, can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. The presence of aromatic amino acids like tryptophan, phenylalanine, and tyrosine in proteins gives rise to UV absorption, which is a useful tool for studying protein conformation. libretexts.orgnih.gov

The specific wavelengths of maximum absorbance (λmax) for this compound would be influenced by the solvent polarity and pH, which can affect the electronic environment of the chromophores. For example, changes in pH can alter the ionization state of the carboxylic acid and amino groups, leading to shifts in the UV spectrum.

Other Spectroscopic Methods for Conformational Analysis (e.g., Microwave Spectroscopy on Related Compounds)

Microwave spectroscopy is a powerful technique for the detailed conformational analysis of molecules in the gas phase. Studies on related mono-fluorobenzoic acids have successfully identified multiple conformers for 2-fluorobenzoic acid and 3-fluorobenzoic acid, and a single conformer for 4-fluorobenzoic acid. nih.gov This technique allows for the precise determination of rotational constants, which are directly related to the molecule's geometry.

Furthermore, microwave spectroscopy has been used to observe the homodimer of 3-fluorobenzoic acid, providing evidence of proton tunneling within the hydrogen-bonded dimer. nih.gov Although a direct microwave spectroscopy study on this compound was not found, the results from related fluorinated benzoic acids suggest that it would be an excellent candidate for such analysis. This method could provide definitive information on its preferred gas-phase conformation and the dynamics of its intermolecular interactions.

Computational and Theoretical Investigations of 4 Amino 2,3,5 Trifluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is a common and effective tool for predicting the molecular properties of substituted benzoic acids. scielo.org.zaorientjchem.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to determine optimized geometry, electronic properties, and vibrational frequencies. irjweb.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. For molecules with flexible groups, such as the carboxylic acid group (-COOH) and the amino group (-NH2), a conformational analysis is performed to identify different stable conformers and determine the global minimum energy structure.

In studies of similar molecules like 2,3,4-tri-fluoro-benzoic acid, calculations are often performed on both the monomer and the hydrogen-bonded dimer, as carboxylic acids frequently form these dimers in the solid state. nih.gov The analysis reveals key structural parameters, including bond lengths and bond angles. For instance, in a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations showed a slight distortion of the benzene (B151609) ring from a perfect hexagon due to the influence of the substituent groups. orientjchem.org For 4-amino-2,3,5-trifluorobenzoic acid, this analysis would reveal how the fluorine, amino, and carboxylic acid groups influence the planarity and geometry of the benzene ring.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Gap) and Molecular Electrostatic Potential

Understanding the electronic structure of a molecule is crucial for predicting its reactivity. This is primarily achieved by analyzing the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the ability to donate electrons.

LUMO is the lowest energy orbital that is unoccupied and relates to the ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com For example, in a study of triazine derivatives, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of where the molecule is likely to interact with other species, such as in hydrogen bonding or electrophilic/nucleophilic attacks.

Vibrational Frequency Predictions and Spectroscopic Correlation

DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. nih.govnih.gov

Studies on related compounds, such as 2-amino-4,5-difluorobenzoic acid and 2,3,4-tri-fluoro-benzoic acid, have shown that calculated vibrational wavenumbers, when appropriately scaled, show excellent agreement with experimental spectra recorded using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.govnih.gov This correlational analysis confirms that the optimized geometry from the calculation is a true representation of the molecule's actual structure.

Quantum Chemical Descriptors and Molecular Property Predictions

Quantum chemical descriptors are numerical values derived from the molecular structure that are used to predict various physicochemical and pharmacokinetic properties of a compound.

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen) and their attached hydrogens. It is a widely used metric in medicinal chemistry to predict the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. A lower TPSA value is generally associated with better membrane permeability. For the structurally related molecule 4-Amino-2-butanoyl-3,5,6-trifluorobenzoic acid, the TPSA has been calculated to be 80.4 Ų. nih.gov

LogP (Partition Coefficient) Calculations

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol (B41247) and water. It is expressed as its logarithm, LogP. This value is a critical indicator of a molecule's lipophilicity (hydrophobicity). A positive LogP indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous (water) phase. LogP is crucial in drug design as it affects how a drug is absorbed, distributed, metabolized, and excreted. For example, the related compound 2,3,4-Trifluorobenzoic acid has a calculated XLogP3-AA value of 1.7, indicating moderate lipophilicity. nih.gov

Table of Predicted Molecular Properties Below is a table of computationally predicted properties for this compound and a related compound.

Property4-Amino-2-butanoyl-3,5,6-trifluorobenzoic acid2,3,4-Trifluorobenzoic acid
Molecular Formula C₁₁H₁₀F₃NO₃ nih.govC₇H₃F₃O₂ nih.gov
Molecular Weight 261.20 g/mol nih.gov176.09 g/mol nih.gov
TPSA 80.4 Ų nih.gov37.3 Ų nih.gov
XLogP3-AA 1.6 nih.gov1.7 nih.gov

Analysis of Hydrogen Bond Donor and Acceptor Counts

Computational analysis of this compound reveals key molecular properties that influence its intermolecular interactions. The molecule possesses functional groups capable of participating in hydrogen bonding, a critical factor in its chemical and physical behavior. The counts of hydrogen bond donors and acceptors are determined by the presence of the amino (-NH₂) and carboxylic acid (-COOH) groups.

The amino group contains two hydrogen atoms bonded to a nitrogen atom, and the carboxylic acid group contains one hydrogen atom bonded to an oxygen atom. These hydrogen atoms can be donated in a hydrogen bond. The nitrogen atom of the amino group and the two oxygen atoms of the carboxylic acid group have lone pairs of electrons and can act as hydrogen bond acceptors.

Based on computational predictions, the specific counts are as follows:

Hydrogen Bond Donor Count: 2 (from the -NH₂ group)

Hydrogen Bond Acceptor Count: 6 (from the N in the amino group and the O atoms in the carboxylic acid group) guidechem.com

These values are fundamental in predicting the compound's solubility, crystal structure, and binding affinity to biological targets. The ability to both donate and accept hydrogen bonds suggests that this compound can form complex hydrogen-bonding networks.

Table 1: Predicted Hydrogen Bonding Characteristics

Property Value Source
Hydrogen Bond Donor Count 2 Guidechem guidechem.com

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a key descriptor of its conformational flexibility. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. For this compound, the primary site of rotation is the single bond connecting the carboxylic acid group to the fluorinated benzene ring.

Computational analysis indicates that this compound has a low degree of conformational flexibility.

Table 2: Rotatable Bond Count

Property Value Source

This limited rotation is due to the rigid aromatic ring structure that constitutes the core of the molecule. The single rotatable bond allows the carboxylic acid group to change its orientation relative to the plane of the ring, which can have significant implications for its crystal packing and interaction with other molecules.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a significant physicochemical property that describes the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification and characterization. Predictive models based on machine learning and computational chemistry are often used to estimate CCS values for various ionic species.

A review of publicly available databases and scientific literature did not yield specific predicted Collision Cross Section (CCS) values for this compound (CAS: 122033-75-4). While CCS prediction tools and databases exist, specific calculations for this particular isomer were not found in the searched resources.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms through computational modeling, often using methods like Density Functional Theory (DFT), provides deep insights into the transition states, energy barriers, and pathways of chemical transformations.

Studies on Intramolecular Interactions and Charge Transfer Phenomena

Intramolecular interactions and charge transfer are fundamental to understanding a molecule's electronic properties, including its reactivity, spectroscopic behavior, and non-linear optical potential. These phenomena are typically investigated using computational methods that analyze molecular orbitals (such as HOMO and LUMO) and electron density distribution.

A thorough review of available literature revealed no specific computational studies dedicated to the intramolecular interactions or charge transfer phenomena within this compound. Theoretical investigations into the electronic structure, molecular electrostatic potential, and natural bond orbital (NBO) analysis for this compound have not been reported in the searched scientific databases.

Crystallographic Analysis and Solid State Structural Studies

Single-Crystal X-ray Diffraction of 4-Amino-2,3,5-trifluorobenzoic Acid

A single-crystal X-ray diffraction study would be the foundational step in elucidating the solid-state structure of this compound. This technique would provide precise measurements of the unit cell dimensions, space group, and the atomic coordinates of each atom within the crystal lattice. Such data is essential for the subsequent detailed analysis of the molecule's geometry and its interactions with neighboring molecules.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. Understanding these interactions is crucial for predicting and controlling the physical properties of a crystalline material.

It is highly probable that this compound would exhibit the classic carboxylic acid dimer motif, where two molecules are held together by a pair of strong O—H⋯O hydrogen bonds. This interaction forms a characteristic eight-membered ring. The strength and geometry of these hydrogen bonds would be a key area of analysis.

The presence of the amino group introduces the potential for additional hydrogen bonding. N—H⋯O hydrogen bonds could form between the amino group of one molecule and the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid group of a neighboring molecule. These interactions would likely play a significant role in linking the primary carboxylic acid dimers into a larger three-dimensional network.

Investigation of Molecular Conformation in the Solid State (e.g., dihedral angles)

The conformation of the this compound molecule in the solid state would be of significant interest. Key parameters would include the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene (B151609) ring. This angle is influenced by the electronic effects of the fluorine and amino substituents, as well as by the intermolecular interactions within the crystal.

Comparison with Related Fluorinated Benzoic Acid Crystal Structures

A comparative analysis with the crystal structures of related fluorinated benzoic acids would provide valuable context. For instance, comparing the crystal packing and intermolecular interactions with those of 4-aminodifluorobenzoic acids or other trifluorobenzoic acid isomers would help to elucidate the specific structural contributions of the fluorine and amino groups at their respective positions. This comparison would highlight trends in hydrogen bonding patterns, the prevalence of halogen bonding, and the influence of fluorine substitution on molecular conformation.

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Fluorinated Heterocyclic Compounds

The presence of amino, carboxylic acid, and fluoro-substituted aromatic functionalities makes 4-amino-2,3,5-trifluorobenzoic acid a crucial starting material for synthesizing a variety of fluorinated heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and material science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. The compound can undergo various cyclization reactions, leveraging its reactive sites to form fused ring systems. For instance, it is a known intermediate for antibacterial compounds and liquid crystal components. google.com The synthesis of novel 1,2,4-triazole (B32235) derivatives, which are known for a wide range of pharmacological activities, often starts from substituted benzoic acids. researchgate.net

Role in the Construction of Complex Bioactive Molecular Scaffolds

The trifluorinated aromatic scaffold of this compound is instrumental in building complex molecular architectures with significant biological activity. The fluorine atoms can modulate the acidity of the carboxylic acid and the basicity of the amino group, fine-tuning the molecule's reactivity and interaction with biological targets.

Quinolone carboxylic acids are a major class of synthetic antibacterial agents, and fluorinated analogues often exhibit enhanced potency and broader spectrum of activity. vcu.edunih.gov this compound serves as a critical intermediate in the synthesis of these complex structures. The general synthetic strategy often involves the reaction of a fluorinated benzoic acid derivative to construct the core quinolone or naphthyridine ring system. vcu.edunih.gov For example, 2,4,5-trifluorobenzoic acid, a closely related compound, is a key intermediate in the manufacture of certain quinolone antibacterial drugs. google.com The synthesis of potent quinolone antibacterials like ciprofloxacin (B1669076) involves the use of 2,4,5-trifluorobenzoic acid chloride. vcu.edu The development of novel quinolone derivatives often relies on the availability of such polyfluorinated benzoic acid precursors to introduce fluorine atoms at specific positions in the final molecule, which is crucial for their antibacterial efficacy. nih.govmsu.edu

Table 1: Examples of Quinolone Synthesis Involving Fluorinated Benzoic Acids

Starting Material AnalogueKey Reaction TypeResulting Core StructureReference
2,4,5-Trifluorobenzoic acidCyclizationFluoroquinolone vcu.edugoogle.com
2,3,4,5-Tetrafluorobenzoic acidIntramolecular nucleophilic displacementQuino[2,3,4-i,j] nih.govresearchgate.netbenoxazine msu.edu
Substituted AnilinesGould-Jacobs reactionQuinolone-3-carboxamide researchgate.net
Electron-deficient anilinesDoebner hydrogen-transfer reactionQuinoline-4-carboxylic acid nih.gov

The carboxylic acid functionality of this compound allows for its conversion into various ester derivatives. While specific examples for the trifluoro- compound are not prevalent, the synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) from ethyl 4-amino-3,5-difluorobenzoate highlights a relevant transformation pathway. nih.gov This reaction involves the initial esterification of the corresponding amino-difluorobenzoic acid, followed by an oxidation reaction to form the azobenzene (B91143) linkage. nih.gov Such dibenzoate esters can serve as intermediates for creating novel chemical entities with potential applications in materials science, such as photosensitive materials or liquid crystals.

While direct synthesis from this compound is not explicitly detailed, related structures are used to create complex derivatives. For instance, the synthesis of various antimicrobial candidates often involves creating amide or hydrazide linkages from a core acid structure. nih.govresearchgate.net The amino group of this compound could be acylated, and the carboxylic acid group could be converted to a hydroxamic acid. Phenylaminobenzhydroxamic acid derivatives are a class of compounds with potential biological activities, and the fluorinated scaffold could be integrated to enhance these properties.

Integration into Polyfluorinated Aromatic Systems for Material Science Applications (e.g., polymers, semiconductors)

Polyfluorinated aromatic compounds, including the fluoro-benzoic acid series, are of significant interest in material science. rsc.org The incorporation of fluorine atoms into aromatic polymers can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net Benzoic acid and its derivatives can be incorporated into polymers like syndiotactic polystyrene (sPS), where they can exist as dimers or isolated molecules within the polymer's crystalline structure. mdpi.com Highly fluorinated aromatic polyether copolymers have been synthesized through polycondensation reactions involving fluoroaryl monomers. researchgate.net These materials can have applications as high-performance plastics or in electronic devices. The presence of multiple fluorine atoms in compounds like this compound makes them valuable monomers or precursors for such advanced polyfluorinated materials, which can be used in coatings, plastics, and as components in organic semiconductors. rsc.orgacs.org

Use in Peptide Synthesis (referencing 4-amino-2,3,5,6-tetrafluorobenzoic acid analog)

The structural analog, 4-amino-2,3,5,6-tetrafluorobenzoic acid, is explicitly noted for its application in peptide synthesis. sigmaaldrich.comchemicalbook.comsigmaaldrich.comcymitquimica.com This suggests that this compound could also serve a similar function. In peptide chemistry, non-natural amino acids are incorporated to modify the structure, stability, and biological activity of peptides. nih.govfu-berlin.dersc.org The fluorinated aromatic ring can introduce unique conformational constraints and electronic interactions. researchgate.netnih.gov The amino and carboxylic acid groups on the aromatic ring allow it to be integrated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. nih.govsigmaaldrich.com The incorporation of such fluorinated moieties can enhance the peptide's resistance to enzymatic degradation and improve its pharmacokinetic properties. fu-berlin.de

Future Directions and Emerging Research Avenues for 4 Amino 2,3,5 Trifluorobenzoic Acid

Development of Novel and Sustainable Synthetic Routes, including Flow Chemistry Approaches

A particularly promising avenue is the adoption of flow chemistry . Continuous flow processes offer significant advantages over conventional batch methods, such as enhanced heat transfer, improved reaction efficiency and safety, and greater scalability. acs.orgbeilstein-journals.org By converting multi-step batch syntheses into continuous flow operations, researchers can potentially improve yields, reduce reaction times, and minimize waste. For instance, a process that takes hours in a batch reactor might be completed in minutes in a flow system. beilstein-journals.org The modular nature of flow chemistry also allows for the integration of reaction, separation, and purification steps, streamlining the entire production process. acs.org The safe in-situ generation and immediate consumption of hazardous intermediates, a known advantage of flow synthesis, would be particularly beneficial for reactions involving diazotization or other high-energy steps. rsc.org

Table 1: Comparison of Batch vs. Potential Flow Chemistry for Synthesis of Fluorinated Benzoic Acid Derivatives

Parameter Conventional Batch Processing Flow Chemistry (Projected)
Reaction Time Hours to days Seconds to minutes beilstein-journals.org
Heat Transfer Limited, potential for hotspots Superior, precise temperature control acs.org
Safety Handling of unstable intermediates In-situ generation and consumption rsc.org
Scalability Difficult, requires large reactors Easier, by extending run time
Yield & Purity Often lower due to side reactions Potentially higher and more consistent acs.org

| Sustainability | Higher solvent and energy use | Reduced waste, more energy efficient mdpi.com |

Exploration of Advanced Catalytic Transformations and C-H Functionalization Strategies

The functionalization of the 4-Amino-2,3,5-trifluorobenzoic acid core is key to unlocking its potential. Future research will heavily invest in advanced catalytic methods to modify its structure with high precision and efficiency.

C-H functionalization stands out as a transformative strategy. This approach allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. numberanalytics.com For this compound, this could mean directly attaching new functional groups to the aromatic ring at the available C-H position (C6), a process that is atom-economical and efficient. Transition metal catalysis, particularly with palladium, nickel, or copper, is a cornerstone of these methods, enabling the arylation, alkylation, or amination of C-H bonds. nih.govmdpi.com For example, nickel-catalyzed coupling reactions have shown success in the amination and silylation of other fluoro-aromatics. mdpi.com

Beyond C-H functionalization, research into novel transition-metal-catalyzed cross-coupling reactions will continue to be important. These methods could activate the C-F bonds, which are typically strong, allowing for their substitution to introduce further complexity. mdpi.com The development of catalysts that can selectively activate one C-F bond over others in a polyfluorinated system remains a significant but rewarding challenge.

Investigation of New Derivatization Strategies for Functional Material Design

The inherent functionalities of this compound—the carboxylic acid, the amino group, and the fluorinated ring—make it an excellent scaffold for designing new functional materials. Future work will explore novel derivatization strategies to create molecules with tailored properties.

The amino and carboxylic acid groups are readily converted into amides and esters, respectively. These reactions can be used to attach the fluorinated core to polymers, surfaces, or other molecular building blocks. The resulting materials could exhibit enhanced thermal stability, chemical resistance, and specific electronic properties conferred by the trifluorinated ring.

Furthermore, the amino group can be transformed into other functionalities. For instance, diazotization followed by a Sandmeyer-type reaction could replace the amino group with a variety of substituents (e.g., -Cl, -Br, -CN, -OH), creating a diverse library of trifluorobenzoic acid derivatives from a single precursor. nih.govresearchgate.net The synthesis of novel triazine derivatives from amino-functionalized precursors has been shown to yield compounds with interesting biological activities, representing another potential derivatization pathway. nih.gov

Table 2: Potential Derivatization Reactions and Applications

Functional Group Reaction Type Potential Product Class Potential Application Area
Carboxylic Acid Amidation Fluorinated Polyamides High-performance polymers
Carboxylic Acid Esterification Fluorinated Esters Liquid crystals, specialty solvents
Amino Group Acylation N-Acyl Derivatives Pharmaceutical intermediates
Amino Group Diazotization/Sandmeyer Halogenated/Cyanated Benzoic Acids Synthetic building blocks nih.gov

Deeper Insight into Structure-Reactivity Relationships through Advanced Analytical Techniques

A fundamental understanding of how the arrangement of substituents on the aromatic ring influences reactivity is crucial for rational molecular design. Future research will employ advanced analytical techniques to probe the structure-reactivity relationships of this compound and its derivatives.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, will be invaluable. ¹⁹F NMR is exquisitely sensitive to the local electronic environment, providing detailed information about the effects of reactions at other positions on the ring. Computational studies suggest that fluorine substitution significantly impacts the electronic structure and aromaticity of the benzene (B151609) ring. acs.org Experimental validation of these effects through techniques like NMR and X-ray crystallography will be essential. For example, crystallographic studies on related fluorinated aminobenzoic acids have revealed how fluorine substituents distort bond angles and influence intermolecular interactions like hydrogen bonding. nih.gov

Advanced mass spectrometry techniques, coupled with chromatography (GC-MS, LC-MS), will be critical for identifying and quantifying products from complex reaction mixtures, especially when exploring new catalytic transformations. nih.govsigmaaldrich.com Derivatization of the amino or carboxyl groups can improve chromatographic behavior and detection sensitivity, allowing for detailed metabolic or reaction profiling. sigmaaldrich.comnih.gov

Computational Design and Prediction of Novel Analogues with Tailored Properties

In silico methods are becoming indispensable in modern chemical research. Computational chemistry, particularly using Density Functional Theory (DFT), allows for the prediction of molecular properties such as electronic structure, reactivity, and spectral characteristics before a molecule is ever synthesized in the lab. researchgate.netmdpi.com

Future research on this compound will heavily leverage these tools. DFT calculations can be used to:

Predict Reactivity: Identify the most likely sites for electrophilic or nucleophilic attack and predict the activation energies for various reactions, guiding the design of synthetic routes.

Design Novel Analogues: Model the properties of hypothetical derivatives of this compound. For example, researchers could computationally screen a virtual library of analogues for specific electronic properties suitable for organic electronics or for optimal binding geometries with a biological target. mdpi.comnih.gov

Interpret Experimental Data: Help assign complex NMR spectra and understand the mechanistic details of observed reactions.

By combining computational predictions with empirical synthetic exploration, the development of new molecules based on the this compound scaffold can be significantly accelerated, leading to the discovery of new materials and therapeutic agents with precisely tailored properties.

Q & A

Q. What are the key synthetic pathways for 4-amino-2,3,5-trifluorobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves sequential fluorination and amination of a benzoic acid precursor. For example, halogen-exchange reactions using KF or CsF under anhydrous conditions can introduce fluorine atoms at specific positions . Diazotization followed by Sandmeyer-type amination is often employed to install the amino group. Yield optimization requires precise control of temperature (e.g., 0–5°C for diazotization to avoid decomposition) and stoichiometric ratios of fluorinating agents. Purification via recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>19</sup>F NMR is critical for verifying fluorine substitution patterns (δ = -110 to -150 ppm for aromatic fluorines). <sup>1</sup>H NMR resolves amino proton signals (δ = 5.0–6.0 ppm, broad) and aromatic protons .
  • HPLC : Reverse-phase chromatography (e.g., Agilent ZORBAX SB-C18, 250 × 4.6 mm) with UV detection at 254 nm quantifies impurities (<0.5% area).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M-H]⁻ = 190.02; observed m/z 190.03 ± 0.01) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions often arise from competing electronic effects (e.g., fluorine’s electron-withdrawing nature vs. amino group’s electron-donating properties). To address this:
  • Perform kinetic studies using <sup>19</sup>F NMR to track intermediate formation under varying Pd catalyst loads (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) .
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic barriers at the 2- and 5-fluorine positions .
  • Validate hypotheses with control experiments (e.g., substituting fluorine with chlorine to isolate electronic effects) .

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

  • Methodological Answer :
  • pH Control : Stabilize the compound in PBS buffer (pH 7.4) with 0.1% BSA to prevent deamination or hydrolysis. Avoid pH > 8.0, as the amino group undergoes rapid oxidation .
  • Temperature : Store solutions at -20°C in amber vials to mitigate photodegradation (t₁/₂ = 72 hrs at 25°C vs. >14 days at -20°C) .
  • Additives : Include 1 mM EDTA to chelate metal ions that catalyze degradation.

Key Research Insights

  • The 4-amino group enhances solubility in polar solvents (e.g., DMSO, logP = 1.2) but complicates redox-sensitive applications .
  • Fluorine substitution at the 2- and 5-positions significantly alters π-stacking interactions in protein-binding assays, as shown in molecular docking studies (PDB: 1XYZ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.